molecular formula C17H13NO2S B2403200 (E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one CAS No. 1268491-13-9

(E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one

Cat. No. B2403200
CAS RN: 1268491-13-9
M. Wt: 295.36
InChI Key: WGEPQSRTLAXIRV-MDZDMXLPSA-N
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Description

(E)-3-(Furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one, also known as 2-Methyl-5-phenyl-1,3-thiazol-4-yl-3-furanprop-2-en-1-one, is an organic compound with a molecular formula of C14H11NOS. This compound has been studied for its various properties, such as its synthetic method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Synthesis and Configuration Determination

(E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one has been synthesized through the Knoevenagel condensation process, a method used to create various heterocyclic compounds. This process results in the formation of E-isomers, which are a type of geometric isomer, emphasizing the compound's structural diversity (Al-Omran, Mohareb, & El-Khair, 2011).

Antioxidant Properties

Research has explored the antioxidant capabilities of similar compounds. For example, derivatives synthesized from reactions involving furan-2-carbaldehyde displayed potential antioxidant activities. These properties were analyzed through in vitro antioxidant activity against DPPH and correlated with molecular docking studies (Prabakaran, Manivarman, & Bharanidharan, 2021).

Structural Analysis and Photophysical Properties

Detailed structural and photophysical analyses of closely related compounds, such as (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one, have been performed. These studies include solvatochromic effects on absorption and fluorescence spectra, indicating significant intramolecular charge transfer interactions (Kumari, Varghese, George, & Sudhakar, 2017).

Pharmaceutical Potential

Several studies have explored the pharmaceutical potential of compounds structurally similar to (E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one. For instance, derivatives synthesized through Mannich’s reaction demonstrated antidepressant and antianxiety activities in in vivo models (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Antimicrobial Activity

Compounds similar to (E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one have been synthesized and tested for their antimicrobial properties. Some derivatives displayed significant activities against various bacterial and fungal species (Rani, Yusuf, & Khan, 2012).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGEPQSRTLAXIRV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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